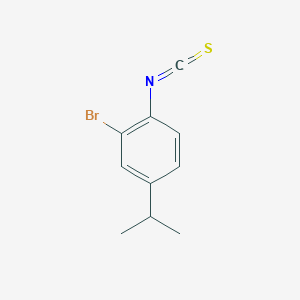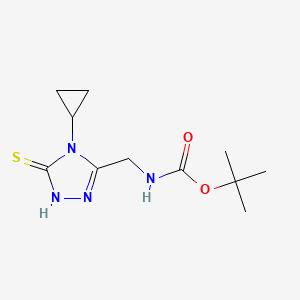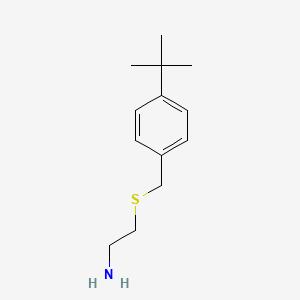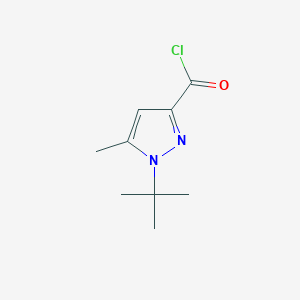
(4-Ethylphenyl)thiourea
説明
“(4-Ethylphenyl)thiourea” is a chemical compound. Its molecular formula is C9H12N2S . Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “(4-Ethylphenyl)thiourea” can be analyzed using various spectroscopic techniques . These techniques can provide information about the chemical bonds and spatial arrangement of atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions of “(4-Ethylphenyl)thiourea” can be studied using various analytical techniques . These techniques can provide information about the reactivity of the compound and its interactions with other substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethylphenyl)thiourea” can be analyzed using various techniques . These techniques can provide information about properties such as hardness, topography, and hydrophilicity .
科学的研究の応用
Biological Applications
Thiourea and its derivatives, including “(4-Ethylphenyl)thiourea”, have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . They have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Antibacterial Activity
One of the significant applications of thiourea derivatives is their antibacterial activity. For instance, a compound with an MIC value of 4 µg/mL demonstrated strong activity against Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA) 537, 585, and 586 strains .
Antioxidant Activity
Thiourea derivatives also exhibit antioxidant properties. They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Anticancer Properties
Thiourea derivatives have shown potential in cancer treatment due to their anticancer properties. They can inhibit the growth of cancer cells and induce apoptosis .
Anti-Inflammatory Properties
Thiourea derivatives have anti-inflammatory properties, making them useful in treating conditions characterized by inflammation .
Anti-Alzheimer’s Disease
Thiourea derivatives have shown promise in the treatment of Alzheimer’s disease. They can inhibit the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Antituberculosis Activity
Thiourea derivatives have been found to exhibit antituberculosis activity, making them potential candidates for the development of new antituberculosis drugs .
Antimalarial Properties
Thiourea derivatives have antimalarial properties. They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .
将来の方向性
The future directions for the study of “(4-Ethylphenyl)thiourea” could include further exploration of its biological activities and potential applications in various fields . This could involve the development of new synthesis methods, the study of its interactions with biological systems, and the investigation of its potential uses in medicine and other industries .
作用機序
- The primary target of “(4-Ethylphenyl)thiourea” is not explicitly mentioned in the available literature. However, thiourea derivatives, including this compound, exhibit various beneficial properties such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
Target of Action
Mode of Action
Researchers, academics, and industry professionals should continue exploring this compound for drug development and organic synthesis . 🌱🔬
特性
IUPAC Name |
(4-ethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTABUDGUFJFVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374546 | |
| Record name | (4-ethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)thiourea | |
CAS RN |
22265-78-7 | |
| Record name | (4-ethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the (4-ethylphenyl)thiourea derivative interact with its target to potentially treat diabetes?
A: While the exact mechanism of action for this specific derivative needs further investigation, the research indicates its potential to target multiple key enzymes involved in diabetes. Firstly, it demonstrates inhibitory activity against α-amylase and α-glucosidase. [] These enzymes play crucial roles in carbohydrate digestion by breaking down starches into sugars. By inhibiting their activity, the compound could potentially help regulate blood sugar levels by slowing down the absorption of glucose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)
![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)
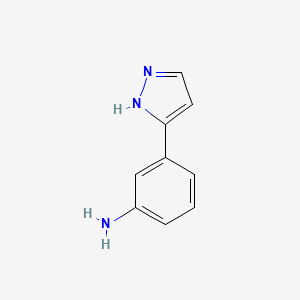
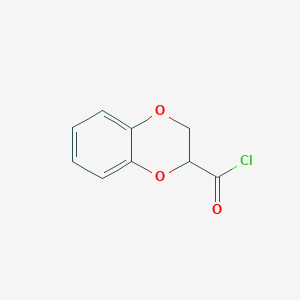
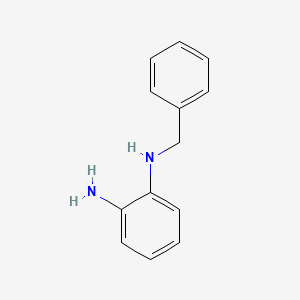
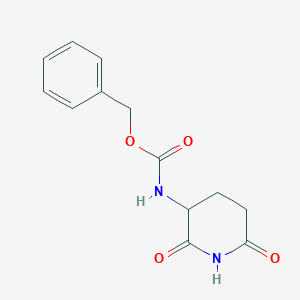
![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)
